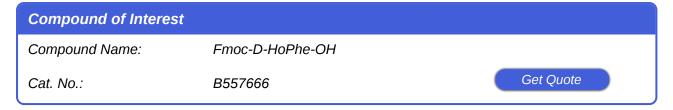


## A Comprehensive Technical Guide to Fmoc-Dhomophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-homophenylalanine, a crucial amino acid derivative in the field of peptide chemistry and drug discovery. This document details its chemical properties, CAS number, and applications, with a focus on its role in solid-phase peptide synthesis.

## Introduction to Fmoc-D-homophenylalanine

Fmoc-D-homophenylalanine is a non-natural amino acid derivative widely utilized as a building block in the synthesis of peptides.[1] It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of D-homophenylalanine.[2][3] This Fmoc group is base-labile, meaning it can be removed under mild basic conditions, a key feature that makes it central to Fmoc-based solid-phase peptide synthesis (SPPS).[3] The incorporation of D-homophenylalanine, an unnatural amino acid, into peptide chains can enhance their stability, modify their conformation, and improve their pharmacokinetic properties, making it a valuable tool in the design of peptide-based therapeutics.[2][3][4]

The CAS number for Fmoc-D-homophenylalanine is 135944-09-1.[2][5]

## **Chemical and Physical Properties**



The properties of Fmoc-D-homophenylalanine and its related isomers and derivatives are summarized in the table below. The data highlights the key identifiers and physical characteristics of these compounds.

Compoun d Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Melting Point (°C)	Appearan ce
Fmoc-D- homophen ylalanine	135944- 09-1[2][5]	C25H23NO4	401.45[2]	≥98.0% (HPLC)	139 - 146[2]	White powder[2]
Fmoc-L- homophen ylalanine	132684- 59-4[3]	C25H23NO4	401.45	-	-	-
Fmoc-D-β- homophen ylalanine	209252- 16-4[6]	C25H23NO4	401.46[6]	≥98% (HPLC)[6]	-	White powder[6]
Fmoc-3- cyano-D-β- homophen ylalanine	269726- 84-3[7]	-	-	≥98% (HPLC)[7]	162 - 168[7]	-
Fmoc-2- chloro-D-β- homophen ylalanine	268734- 29-8[8]	C25H22CIN O4[8]	435.90[8]	-	-	-

# Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-homophenylalanine is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[2][9] The Fmoc-SPPS methodology allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[3][10]



The following is a generalized protocol for the incorporation of Fmoc-D-homophenylalanine into a peptide sequence using manual or automated SPPS.

#### Step 1: Resin Preparation

- Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group or Rink Amide resin for a C-terminal amide).[10]
- Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes to an hour to allow for increased exposure of the reactive sites.[10][11]

#### Step 2: First Amino Acid Coupling (if applicable)

If starting a new synthesis, couple the first Fmoc-protected amino acid to the swelled resin.
 This typically involves activating the carboxyl group of the amino acid.

#### Step 3: Fmoc Deprotection

- To deprotect the N-terminal Fmoc group of the resin-bound amino acid or peptide, treat the resin with a 20% solution of piperidine in DMF.[3][10]
- Allow the reaction to proceed for approximately 7-30 minutes to ensure complete removal of the Fmoc group, which exposes a free amine for the next coupling step.[10][11]
- Wash the resin extensively with DMF to remove residual piperidine and the dibenzofulvenepiperidine adduct.[3][11]

#### Step 4: Amino Acid Coupling (Incorporation of Fmoc-D-homophenylalanine)

- Activate the carboxyl group of Fmoc-D-homophenylalanine. This is typically done by
  dissolving the amino acid in DMF with a coupling agent (e.g., HCTU, HATU) and a base
  (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine).[11][12]
- Add the activated Fmoc-D-homophenylalanine solution to the deprotected resin-bound peptide.



- Allow the coupling reaction to proceed for at least 4 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.[11]
- Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[11][12]

Step 5: Repetition for Peptide Elongation

• Repeat steps 3 and 4 for each subsequent amino acid to be added to the peptide sequence.

Step 6: Final Cleavage and Deprotection

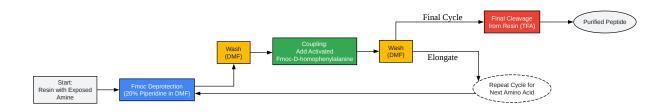
- Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove any side-chain protecting groups.
- This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.[10] The typical ratio is 95:2.5:2.5 (TFA:water:TIS).[10]
- The reaction is usually carried out for 2-3 hours at room temperature.[10]
- Following cleavage, the peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).



Reagent	Function		
Resin (e.g., Wang, Rink Amide)	Insoluble support for peptide chain elongation. [10]		
Fmoc-D-homophenylalanine	The amino acid building block to be incorporated.		
Piperidine (20% in DMF)	Base used for the removal of the Fmoc protecting group.[3][10]		
Coupling Agents (e.g., HCTU, HATU)	Promote the formation of the peptide bond between amino acids.[11]		
Base (e.g., DIEA, Collidine)	Used during the amino acid activation and coupling steps.[11][12]		
Solvents (e.g., DMF, DCM)	Used for swelling the resin, dissolving reagents, and washing.[10][11]		
Cleavage Cocktail (e.g., TFA/TIS/H₂O)	Strong acid solution to cleave the peptide from the resin and remove side-chain protecting groups.[10]		
Cold Diethyl Ether	Used to precipitate the cleaved peptide.		

## **Workflow Visualization**

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis.





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Fmoc Solid-Phase Peptide Synthesis Cycle

## **Other Key Applications**

Beyond its central role in peptide synthesis, Fmoc-D-homophenylalanine is instrumental in several areas of research and development:

- Drug Development: The incorporation of this non-natural amino acid can lead to peptidebased drugs with enhanced bioactivity, specificity, and stability.[2][6] This is crucial for developing novel therapeutics for a range of diseases.[6]
- Bioconjugation: It can be used in processes to attach biomolecules to other molecules or surfaces, which is important for creating targeted drug delivery systems and diagnostics.[2]
   [6][7]
- Neuroscience Research: This compound is valuable in the study of neuropeptides and their functions, contributing to a better understanding of neurological disorders.[2][6]

### Conclusion

Fmoc-D-homophenylalanine is a versatile and indispensable tool in modern peptide chemistry. Its unique properties, facilitated by the Fmoc protecting group and the non-natural homophenylalanine side chain, enable the synthesis of complex and novel peptides. For researchers and professionals in drug development, a thorough understanding of its characteristics and applications is key to advancing the frontiers of therapeutic innovation.

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